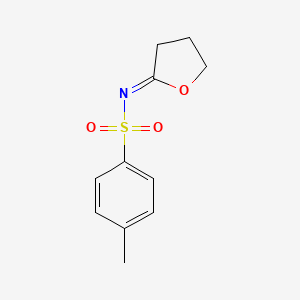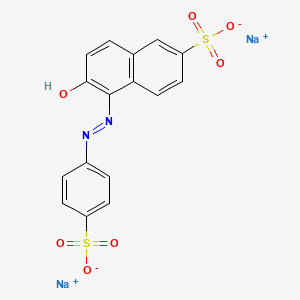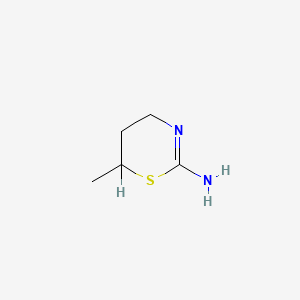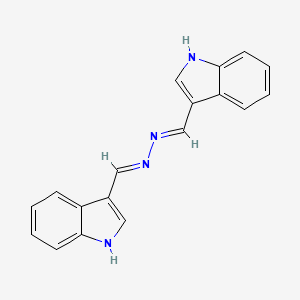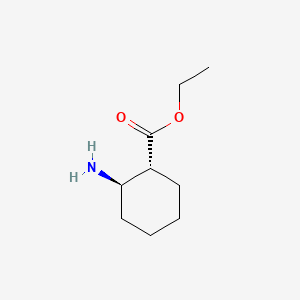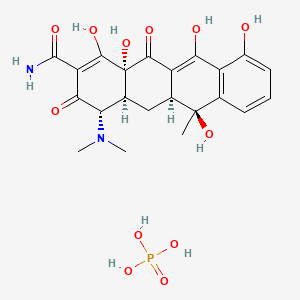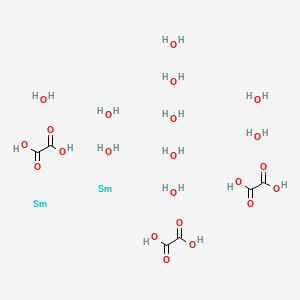
Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds involving samarium often employs samarium diiodide as a key reagent due to its efficiency in promoting various chemical reactions. For example, samarium diiodide has been used to mediate aldol-type reactions, efficiently synthesizing carboxylic 3-hydroxyacids from different aldehydes or ketones and iodoacetic acid (Concellón & Concellón, 2006). Similarly, nucleophilic acylation of esters by acid chlorides has been facilitated by samarium diiodide, leading to the formation of samarium enediolates (Machrouhi, Namy, & Kagan, 1997).
Molecular Structure Analysis
The molecular structure of samarium compounds, including those involving ethanedioic acid, often features complex coordination geometries. Studies on similar systems, such as samarium(III) alkoxides with thiophene-based substituents, reveal detailed insights into the coordination sphere around samarium atoms, highlighting the versatility of samarium in forming various structural motifs (Veith et al., 2010).
Chemical Reactions and Properties
Samarium compounds engage in a wide range of chemical reactions, demonstrating unique properties attributed to the samarium ion. For instance, samarium diiodide is known for its role in facilitating sequential elimination-reduction reactions, illustrating its utility in synthesizing a variety of chemical structures (Concellón & Rodríguez‐Solla, 2001). The reactivity of samarium with different organic and inorganic substrates underlines its chemical versatility.
Physical Properties Analysis
The physical properties of samarium compounds can be significantly influenced by their molecular structure and the nature of their bonding. For example, the luminescence properties of samarium(III) complexes are of particular interest due to their potential applications in materials science, with studies highlighting how the coordination environment of samarium can affect its emission characteristics (Soares-Santos et al., 2006).
Chemical Properties Analysis
The chemical properties of samarium compounds, such as reactivity, stability, and interaction with other chemicals, are central to their utility in various applications. Research into the coordination modes of pyridine-carboxylic acid derivatives with samarium(III) reveals insights into the complex's reactivity and potential applications in catalysis and materials development (Kostova & Valcheva-traykova, 2015).
Wissenschaftliche Forschungsanwendungen
-
Natural Product Synthesis
- Field : Organic Chemistry
- Application : Samarium (II) iodide (SmI2), also known as Kagan’s reagent, has found increasing use in chemical synthesis, particularly in the total synthesis of natural products .
- Method : SmI2 is used in various reductive coupling procedures. It is capable of reducing different functional groups including sulfones, sulfoxides, alkyl and aryl halides, epoxides, phosphine oxides, carbonyls, and conjugated double bonds. It is also used in C–C bond-construction, and cascade or sequential reactions .
- Results : The use of SmI2 has allowed for the development of a broad variety of reactions and has evolved into a prominent reagent for the modification of natural products and the total syntheses of natural products .
-
Optical and Luminescence Properties
- Field : Material Science
- Application : A new non-centrosymmetric iodate crystal Sm3 (IO3)9 (HIO3)4 has been synthesized and studied for its structure, optical and luminescence properties .
- Method : The crystal was synthesized using a hydrothermal method. The crystal structure is a three-dimensional network with samarium polyhedra linked by iodate groups .
- Results : The crystal shows a moderate second harmonic generation response of 1.1 × KH2PO4 (KDP). The strongest emission in its luminescence spectrum is located at 600 nm under 403 nm excitation, making it a potential orange laser material .
Eigenschaften
IUPAC Name |
oxalic acid;samarium;decahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.10H2O.2Sm/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPDQYODFRQYAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Sm].[Sm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26O22Sm2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

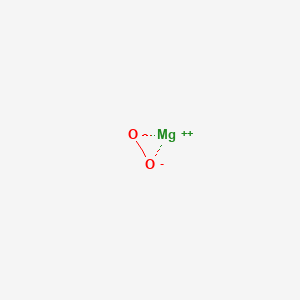
![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)
